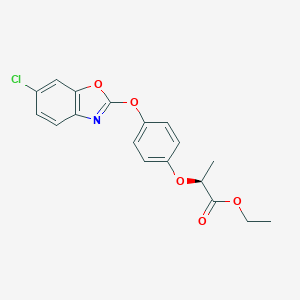

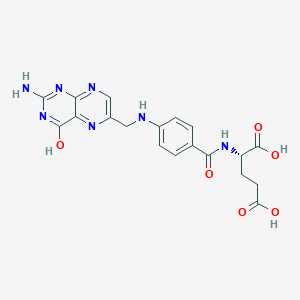

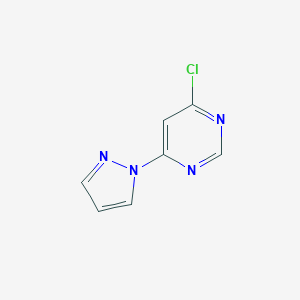

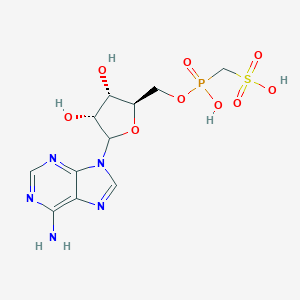

![molecular formula C6H8N2O B038734 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol CAS No. 112513-79-8](/img/structure/B38734.png)

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol involves various methods, including the functionalization at C-7 via conversion to quaternary imidazolium salts, which react with aldehydes and alkyl halides. This process enables further chemical modifications and explorations of its utility in different chemical contexts (Gallagher & Adams, 1989).

Molecular Structure Analysis

The molecular structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, as studied through various analytical techniques, indicates a complex architecture conducive to diverse chemical reactivity. This structure's analysis is foundational for understanding its interaction with other molecules and its functionalization capacity.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nitration to produce nitro derivatives and functionalization that allows for the synthesis of diverse derivatives. These reactions are pivotal for exploring the compound's potential in creating new molecules with desired properties (Kavina, Sizov, & Yakovlev, 2018).

Wissenschaftliche Forschungsanwendungen

1. Material Science

- Summary of the application : 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole has been studied for its potential use in material science, specifically in the development of ionic liquids . These ionic liquids have tunable properties, which makes them suitable for a wide range of applications .

- Methods of application : The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .

- Results or outcomes : The crystal cohesion is achieved by C—H N hydrogen bonds . This stability is of interest with respect to its electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .

2. Drug Discovery

- Summary of the application : 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole has been used in the discovery of potent and selective WDR5-WIN-site inhibitors . WDR5 is a chromatin-regulatory scaffold protein overexpressed in various cancers and a potential epigenetic drug target for the treatment of mixed-lineage leukemia .

- Methods of application : The methods of synthesis and some aspects of application of pyrrolo [1,2- a ]imidazoles were grouped according to the degree of saturation of the product pyrroloimidazole ring .

- Results or outcomes : Members of a 6,7-dihydro-5 H-pyrrolo [1,2- a]imidazole fragment class were expanded using a structure-based design approach to arrive at lead compounds with dissociation constants <10 nM and micromolar cellular activity against an AML-leukemia cell line .

3. Ionic Liquid Research

- Summary of the application : This compound has been used in the synthesis of new cation moieties for ionic liquid designs . Imidazolium ionic liquid research is dominated by fluorine-containing anions .

- Methods of application : The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is presented in order to characterize and establish a structure stability relationship of cyclic imidazole derivative families for imidazolium ionic liquid research applications .

- Results or outcomes : The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .

4. Synthesis of Nitro Derivatives

- Summary of the application : 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole has been used in the synthesis of nitro derivatives .

- Methods of application : Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives . 6-Substituted 2-amino-3-nitro-, 3-amino-2-nitro-, and 2-azido-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles were synthesized .

- Results or outcomes : 2-Nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole was nitrated with a mixture of sulfuric and nitric acids to obtain 2,3-dinitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole .

5. Carbon Dioxide Capture

- Summary of the application : This compound has been used in the synthesis of new cation moieties for ionic liquid designs . These ionic liquids have emerged as a promising area in material science because of their tunable properties, allowing them to be used in a wide range of applications such as carbon dioxide capture .

- Methods of application : The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is presented in order to characterize and establish a structure stability relationship of cyclic imidazole derivative families for imidazolium ionic liquid research applications .

- Results or outcomes : The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .

6. Synthesis of α1A-Adrenergic Receptor Partial Agonist

- Summary of the application : 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole has been used in the synthesis of a potent α1A-adrenergic receptor partial agonist .

- Methods of application : The synthesis methods of dihydropyrrolo[1,2-a]imidazoles were used .

- Results or outcomes : The compound VIII, a potent α1A-adrenergic receptor partial agonist with good selectivity for α1B, α1D, and α2A receptor subtypes was synthesized .

Safety And Hazards

The safety information for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

The future directions for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol could involve further exploration of its potential as a catalyst in chemical reactions and its use in the synthesis of ionic liquids . Additionally, compounds of a similar class have shown potential as inhibitors for the WDR5 WIN-site, suggesting possible applications in the treatment of mixed-lineage leukemia .

Eigenschaften

IUPAC Name |

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4-5,9H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTOIYUPLXOHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CN=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol | |

CAS RN |

112513-79-8 | |

| Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

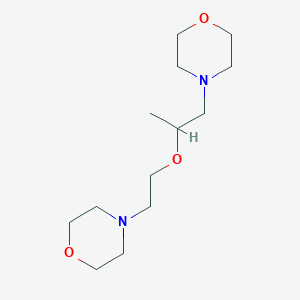

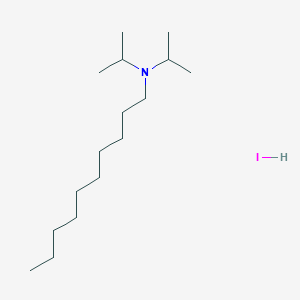

![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)